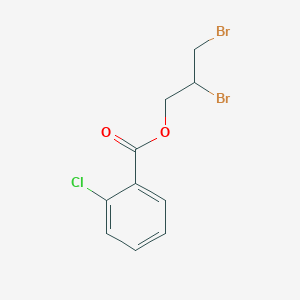![molecular formula C10H20O2S B14739654 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid CAS No. 5402-66-4](/img/structure/B14739654.png)
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group attached to a propanoic acid backbone, with a 2-methylhexan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid typically involves the reaction of 2-methylhexan-2-thiol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the thiol group, followed by nucleophilic substitution to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted propanoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Ethylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Propylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Butylhexan-2-yl)sulfanyl]propanoic acid
Uniqueness
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is unique due to its specific substituent, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
5402-66-4 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
3-(2-methylhexan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H20O2S/c1-4-5-7-10(2,3)13-8-6-9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChI Key |
CJABRWTVUKAJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



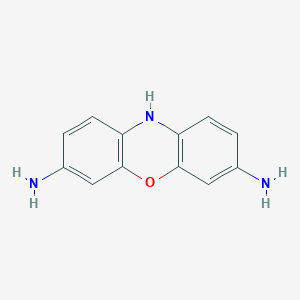
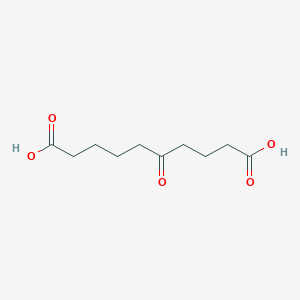
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
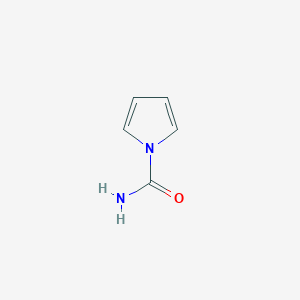

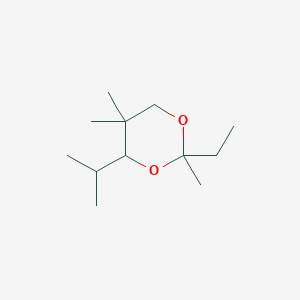
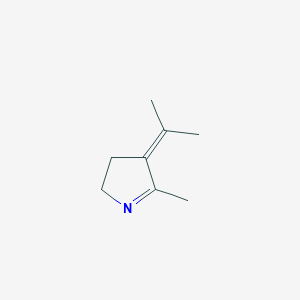
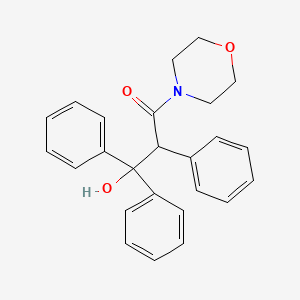
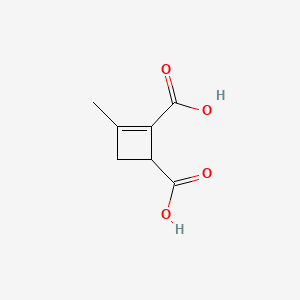
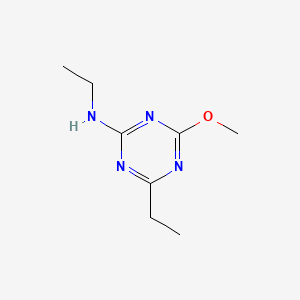
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
